4-[[1-(2-Methoxyethyl)piperidin-3-yl]methoxy]-2-methylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[[1-(2-Methoxyethyl)piperidin-3-yl]methoxy]-2-methylpyridine is a complex organic compound that features a piperidine ring substituted with a methoxyethyl group and a methoxy group attached to a methylpyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[1-(2-Methoxyethyl)piperidin-3-yl]methoxy]-2-methylpyridine typically involves multi-step organic reactions. One common method includes the alkylation of 2-methylpyridine with a suitable piperidine derivative. The reaction conditions often require the use of strong bases such as sodium hydride or potassium tert-butoxide to deprotonate the starting materials, followed by the addition of the alkylating agent .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves crystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-[[1-(2-Methoxyethyl)piperidin-3-yl]methoxy]-2-methylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or nitro groups present in the molecule.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or piperidine ring positions using reagents like sodium azide or lithium aluminum hydride
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Sodium azide, lithium aluminum hydride
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
4-[[1-(2-Methoxyethyl)piperidin-3-yl]methoxy]-2-methylpyridine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-[[1-(2-Methoxyethyl)piperidin-3-yl]methoxy]-2-methylpyridine involves its interaction with specific molecular targets. The compound may act as an agonist or antagonist at certain receptors, modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Methoxyethyl)piperidin-3-yl methanol
- 2-Piperidin-3-yl-1,3-benzoxazole trifluoroacetate
- 4-(Aminocarbonyl)piperidin-1-yl acetic acid hydrate
Uniqueness
4-[[1-(2-Methoxyethyl)piperidin-3-yl]methoxy]-2-methylpyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields .
Properties
IUPAC Name |
4-[[1-(2-methoxyethyl)piperidin-3-yl]methoxy]-2-methylpyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2/c1-13-10-15(5-6-16-13)19-12-14-4-3-7-17(11-14)8-9-18-2/h5-6,10,14H,3-4,7-9,11-12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWFFSWJSYQMRQJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)OCC2CCCN(C2)CCOC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.